molecular formula C20H20N2O3S B2372409 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 952977-88-7

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No. B2372409
CAS RN: 952977-88-7
M. Wt: 368.45
InChI Key: RYJOAQDVJYRVMJ-UHFFFAOYSA-N
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Description

The compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is a solid substance with a molecular weight of 234.32 .


Molecular Structure Analysis

The InChI code for “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is 1S/C12H14N2OS/c15-9-4-5-10-11 (8-9)16-12 (13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

The physical form of “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is solid . More specific physical and chemical properties for “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” are not available.

Scientific Research Applications

Anti-Inflammatory Properties

Compounds similar to “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” have been synthesized and evaluated for their anti-inflammatory properties . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Antimicrobial Activity

Some derivatives of the compound have shown significant antibacterial and antifungal activity . This suggests that “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” could potentially be used in the development of new antimicrobial agents.

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed . This kind of analysis can provide valuable insights into the compound’s properties and potential applications.

Drug Design and Synthesis

The compound’s structure and properties make it a potential candidate for drug design and synthesis . Its derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

In Silico Approach

In silico approaches have been used to analyze the anti-inflammatory properties of similar compounds . This suggests that “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” could be studied using computational methods to predict its properties and potential applications.

Molecular Docking Studies

Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could potentially be applied to “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” to understand its interactions with biological targets.

properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-19(14-24-15-7-3-1-4-8-15)25-16-9-10-17-18(13-16)26-20(21-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJOAQDVJYRVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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